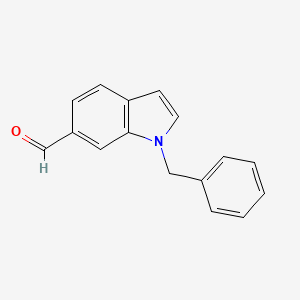
1-benzyl-1H-indole-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-1H-indole-6-carbaldehyde is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
1-Benzyl-1H-indole-6-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . It is a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II , and it also plays a role in the preparation of inhibitors of Bcl-2 family of proteins . These proteins are key targets in the treatment of various diseases, including cancer.
Mode of Action
The compound interacts with its targets, such as the C-terminal domain of RNA polymerase II and Bcl-2 family of proteins, through a process known as electrophilic substitution . This interaction results in changes to the function of these proteins, potentially inhibiting their activity .
Biochemical Pathways
This compound affects various biochemical pathways due to its broad-spectrum biological activities . For instance, it can influence the pathway of RNA synthesis by inhibiting RNA polymerase II . It can also affect the apoptosis pathway by inhibiting Bcl-2 family proteins .
Pharmacokinetics
Like many indole derivatives, it is expected to have good bioavailability due to its aromatic nature .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its broad-spectrum biological activities . For example, by inhibiting RNA polymerase II, it could potentially interfere with RNA synthesis and thus protein production . By inhibiting Bcl-2 family proteins, it could potentially induce apoptosis in cancer cells .
Analyse Biochimique
Biochemical Properties
1-Benzyl-1H-indole-6-carbaldehyde interacts with various enzymes, proteins, and other biomolecules. It has been used as a reactant in Nazarov type electrocyclization and in the preparation of inhibitors of Bcl-2 family of proteins . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The application of indole derivatives, such as this compound, for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels
Propriétés
IUPAC Name |
1-benzylindole-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-12-14-6-7-15-8-9-17(16(15)10-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUVGGFDUDFBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
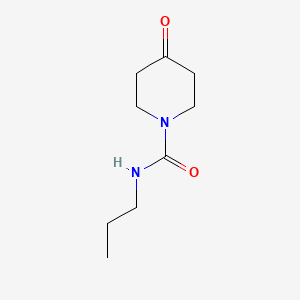
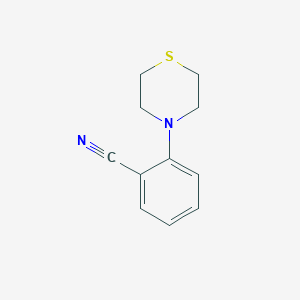
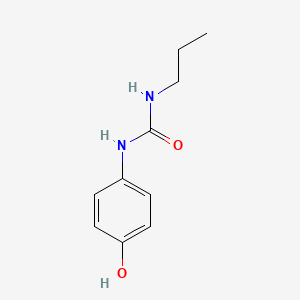
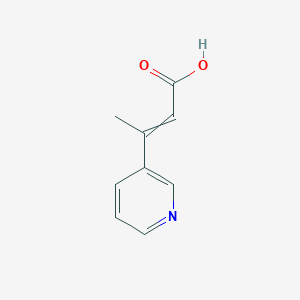

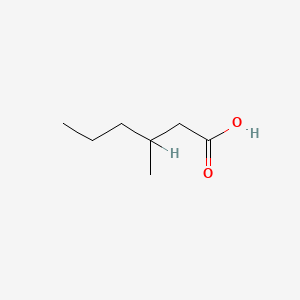
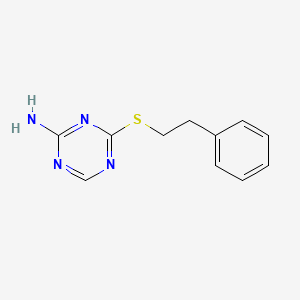
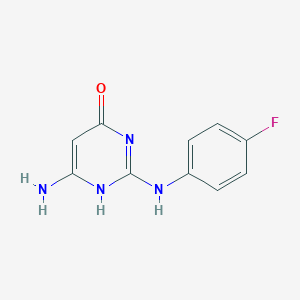
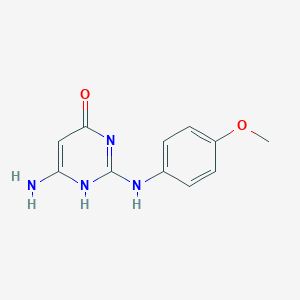
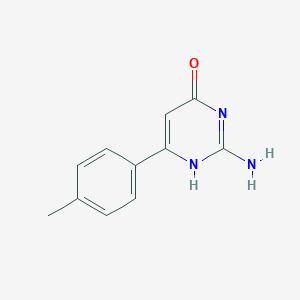
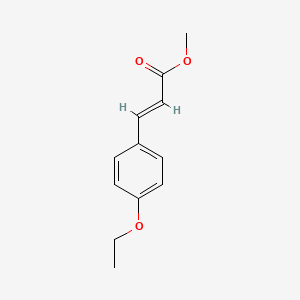
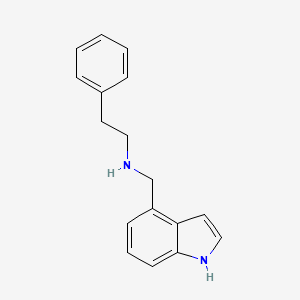
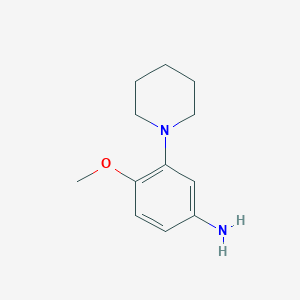
![1-(Benzo[d][1,3]dioxol-5-yl)guanidine hydrochloride](/img/structure/B7820327.png)
